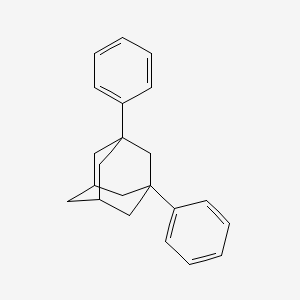

1,3-Diphenyladamantane

描述

1,3-Diphenyladamantane is a disubstituted adamantane derivative featuring phenyl groups at the 1- and 3-positions of the adamantane core. The adamantane scaffold, known for its rigid, diamondoid structure, imparts exceptional thermal stability and steric bulk, making it valuable in materials science and medicinal chemistry. The mean C–C bond length in the carbocyclic framework of this compound is 1.530 Å, typical for adamantane derivatives . This compound has garnered attention for its dual role in supramolecular architectures and pharmacological applications. For instance, its rigid structure facilitates the assembly of coordination polymers, such as 2D metal-organic sheets with cobalt(II) or cadmium(II) ions , while its derivatives serve as nonsteroidal progesterone receptor antagonists .

属性

IUPAC Name |

1,3-diphenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24/c1-3-7-19(8-4-1)21-12-17-11-18(13-21)15-22(14-17,16-21)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWCFYNNDXUQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397658 | |

| Record name | 1,3-diphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40189-21-7 | |

| Record name | 1,3-diphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Diphenyladamantane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of adamantane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield .

化学反应分析

Types of Reactions: 1,3-Diphenyladamantane undergoes various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogenated adamantane derivatives.

Substitution: Halogenated or nitrated phenyladamantane compounds.

科学研究应用

Nonsteroidal Progesterone Receptor Antagonists

Recent studies have investigated the development of 1,3-diphenyladamantane derivatives as nonsteroidal progesterone receptor (PR) antagonists. These derivatives have shown promising results in inhibiting PR activity, which is crucial in the treatment of hormone-dependent cancers. For instance, a synthesized derivative exhibited an IC50 value of 0.54 μM against PR, indicating significant antagonist activity .

Table 1: PR Antagonistic Activity of this compound Derivatives

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 34 | 0.54 | Potent PR antagonist |

| 32 | 1.51 | Moderate PR antagonist |

| 16 | >10 | Weak PR antagonist |

Multifunctional Drug Development

The adamantane structure allows for the synthesis of multifunctional derivatives that can enhance drug efficacy through molecular hybridization. By combining different pharmacophores with the adamantane core, researchers aim to improve absorption and therapeutic outcomes in various diseases .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed to understand its spatial arrangement and interactions at the molecular level. Such studies provide insights into how modifications to the adamantane framework can influence biological activity and binding affinity to target receptors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the phenyl rings significantly affect the biological activity of the compounds. For example, compounds with larger or more hydrophobic substituents tend to exhibit higher antagonistic activities against PR .

Therapeutic Potential in Cancer Treatment

The application of this compound derivatives as therapeutic agents in cancer treatment is a promising area of research. Ongoing studies focus on optimizing these compounds to enhance their selectivity and reduce side effects associated with traditional hormone therapies.

Exploration in Other Therapeutic Areas

Beyond hormone receptor antagonism, there is potential for these compounds in treating neurodegenerative diseases and as antiviral agents due to their structural stability and ability to penetrate cellular membranes effectively .

作用机制

The mechanism of action of 1,3-Diphenyladamantane involves its interaction with molecular targets through its rigid and well-defined structure. The phenyl groups can participate in π-π interactions, while the adamantane core provides stability and rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, making it a valuable scaffold in drug design .

相似化合物的比较

Comparison with Similar 1,3-Disubstituted Adamantane Derivatives

Structural and Bond-Length Comparisons

Substituents at the 1,3-positions significantly influence the adamantane core’s geometry and intermolecular interactions:

The shorter C–C bonds in this compound compared to methyl- or hydroxy-substituted analogs suggest reduced electron-donating effects from phenyl groups, preserving the adamantane core’s rigidity.

Physicochemical Properties

- Thermal Stability : The phenyl groups in this compound enhance thermal resilience due to aromatic conjugation and steric shielding, making it suitable for high-temperature applications.

- Solubility : Compared to polar derivatives (e.g., 1,3-dihydroxyadamantane), the hydrophobic phenyl groups reduce aqueous solubility but improve compatibility with organic solvents.

Research Findings and Data

Pharmacological Studies

This compound derivatives have been engineered to target progesterone receptors, a strategy to mitigate side effects of steroidal drugs. Modifications at the phenyl rings (e.g., halogenation) enhance receptor selectivity, though exact IC50 values remain proprietary .

Supramolecular Coordination

Single-crystal X-ray studies reveal that this compound-based ligands form doubly interpenetrated 2D sheets with cobalt(II) or cadmium(II), demonstrating its utility in designing functional nanomaterials .

Crystal Packing and Polymorphism

This compound exhibits predictable packing patterns due to phenyl group symmetry, unlike 1,3-dihydroxyadamantane, which forms hydrogen-bonded networks that complicate polymorphism .

生物活性

1,3-Diphenyladamantane is a compound derived from the adamantane structure, which has garnered attention in medicinal chemistry for its biological activities. This article explores the biological activity of this compound, emphasizing its role as a nonsteroidal progesterone receptor antagonist and its potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its unique adamantane core, which consists of a diamond-like structure that contributes to its lipophilicity and biological activity. The compound's structure allows for various modifications, leading to derivatives with enhanced pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 258.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Progesterone Receptor Antagonism

A significant area of research focuses on the antagonistic activity of this compound derivatives against the progesterone receptor (PR). A study synthesized various derivatives and evaluated their PR-antagonistic activity. Among these, compound 9a exhibited the most potent activity with an IC50 value of 25 nM, indicating a strong binding affinity to the PR ligand-binding domain .

The mechanism by which this compound exerts its effects involves competitive inhibition at the PR site. This antagonistic action can potentially be utilized in therapies for conditions influenced by progesterone signaling, such as certain cancers and reproductive disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the adamantane core can significantly influence biological activity. The incorporation of different substituents at specific positions on the adamantane framework has been linked to enhanced binding affinity and selectivity for the PR

Table 2: Summary of Biological Activities of this compound Derivatives

| Compound | IC50 (nM) | Binding Affinity | Activity Type |

|---|---|---|---|

| Compound 9a | 25 | High | PR Antagonist |

| Compound X | TBD | TBD | TBD |

Study on Antagonistic Effects

A detailed investigation was conducted to evaluate the efficacy of this compound derivatives in vivo. The study involved administering these compounds in animal models to assess their impact on progesterone-mediated processes. Results indicated a significant reduction in tumor growth in models treated with compound 9a compared to controls .

Implications for Drug Development

The promising results from these studies highlight the potential of this compound derivatives as therapeutic agents. Their ability to modulate hormonal pathways opens avenues for developing new treatments for hormone-dependent diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。